Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a nitrogen-rich bicyclic heterocycle with a 1,2,4-triazolo[1,5-a]pyrimidine core. The molecule features methyl groups at positions 5 and 7 and a methyl ester at position 2 (Figure 1). Its synthesis often involves cyclization reactions or microwave-assisted methods to improve efficiency and yield .
Properties
IUPAC Name |
methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-4-6(2)13-9(10-5)11-7(12-13)8(14)15-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBWUASCTKIACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing triazolopyrimidines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for triazolopyrimidines often involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation reduces reaction times and increases yields, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The mechanism of action is believed to involve the inhibition of specific metabolic pathways crucial for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment . The molecular mechanisms are under investigation but may involve the modulation of cell cycle regulators and apoptosis-related proteins.
Herbicidal Activity
Various studies have reported the herbicidal activity of methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate derivatives. These compounds have shown efficacy in controlling weed growth by inhibiting key enzymes involved in plant metabolism . This application is particularly valuable in agricultural settings where selective herbicides are needed to protect crops while eliminating unwanted vegetation.
Case Study on Antimicrobial Activity
A recent study conducted on a series of synthesized derivatives showed promising results against Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to evaluate antibacterial efficacy and found that certain modifications to the triazole ring enhanced activity significantly compared to the parent compound .
Case Study on Anticancer Properties
In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), researchers observed that specific derivatives of this compound induced cell cycle arrest at the G2/M phase. This finding supports further exploration into its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Key Derivatives
| Compound Class | Substituents (Position 2) | Molecular Weight (g/mol) | Key Applications | Reference |
|---|---|---|---|---|
| Methyl ester | -COOCH₃ | 206.19 | Herbicidal, intermediates | [18], [20] |
| Ethyl ester | -COOCH₂CH₃ | 220.23 | Insecticidal intermediates | [13], [18] |
| Carboxamide | -CONH₂ | ~191.18 | Antituberculosis agents | [10] |
| Thioacetamides | -S- or -SO₂- | Varies | Enhanced herbicidal activity | [16], [20] |
| Nitro derivatives | -NO₂, -CF₃ | Varies | Energetic materials | [2] |
Biological Activity
Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (commonly referred to as dmtp) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of dmtp can be represented by the following molecular formula:
- Molecular Formula : C₇H₈N₄O₂
- Molecular Weight : 168.17 g/mol
- CAS Number : 7681-99-4
The compound features a triazole ring fused with a pyrimidine moiety, which is essential for its biological activity. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity and potentially its ability to penetrate biological membranes.
Antiviral Activity
Recent studies have indicated that dmtp derivatives exhibit antiviral properties, particularly against RNA viruses such as influenza. A study demonstrated that modifications on the triazolo-pyrimidine scaffold could disrupt the interaction between viral proteins essential for replication. The IC₅₀ values for some derivatives were reported in the micromolar range, indicating promising antiviral activity against influenza A virus by inhibiting the PA-PB1 interaction critical for viral polymerase function .
Anticancer Potential
Dmtp has shown potential as an anticancer agent. Research indicates that triazolo-pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress. In vitro studies have reported significant cytotoxic effects against various cancer cell lines .
Calcium Channel Blockade
Dmtp and its derivatives have been studied for their calcium channel blocking activities. A study involving mouse neuroblastoma cells showed that these compounds could inhibit inward calcium currents, which suggests a role in regulating calcium homeostasis in excitable cells . This property may contribute to their therapeutic potential in cardiovascular diseases.
Case Study 1: Antiviral Activity Against Influenza
In a study assessing the antiviral efficacy of dmtp derivatives against the influenza virus, several compounds were tested for their ability to inhibit viral replication. The most potent derivative had an IC₅₀ value of 0.41 µM, demonstrating significant antiviral activity compared to standard treatments .
| Compound | IC₅₀ (µM) | Remarks |
|---|---|---|
| dmtp Derivative A | 0.41 | Most potent |
| dmtp Derivative B | 3.5 | Moderate activity |
| Ribavirin (Control) | 10 | Standard antiviral |
Case Study 2: Anticancer Activity
A series of dmtp derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the dmtp structure significantly enhanced anticancer activity:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| dmtp Derivative C | HeLa | 15 ± 2 |
| dmtp Derivative D | MCF-7 | 25 ± 3 |
| Control Drug (e.g., Cisplatin) | HeLa | 10 ± 1 |
These findings suggest that specific structural modifications can lead to improved biological activity against cancer cells.
Q & A
Q. What are the established synthetic methodologies for Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, and how do reaction conditions influence product yield?
The synthesis typically involves condensation of 5-amino-1,2,4-triazole derivatives with methyl acetoacetate or analogous esters. Key steps include:
- Cyclocondensation : Reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate with ketones (e.g., methyl acetoacetate) under reflux in acetic acid or ethanol, forming the triazolopyrimidine core .
- Solvent and Catalyst Optimization : Use of sodium ethoxide in ethanol enhances cyclization efficiency. Solvent polarity impacts reaction kinetics—aprotic solvents like acetonitrile improve yields compared to water .
- Regioselectivity : Substituent positioning (e.g., methyl at C5 vs. C7) is controlled by steric and electronic factors of starting materials .
Table 1 : Reaction Conditions and Yields for Selected Routes
| Starting Materials | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Amino-triazole + Methyl acetoacetate | Ethanol | NaOEt | 65–78 | |
| 3-Amino-triazole + Ethyl cyanoacetate | Acetonitrile | None | 72 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- NMR Spectroscopy :
- ¹H NMR : Methyl groups at C5 and C7 appear as singlets (δ 2.3–2.6 ppm). The ester methoxy group resonates at δ 3.9–4.1 ppm .
- ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm; triazole and pyrimidine carbons at δ 145–160 ppm .
Advanced Research Questions
Q. How can researchers address discrepancies in structure-activity relationship (SAR) data when modifying substituents on the triazolopyrimidine core?
SAR contradictions often arise from subtle structural changes:
- Systematic Substitution : Compare analogs with methyl, methoxy, or sulfonamide groups. For example, methoxy at C7 increases hydrophilicity but reduces membrane permeability .
- Computational Modeling : DFT calculations predict electronic effects of substituents on binding affinity (e.g., to viral polymerases) .
- Biological Assays : Validate hypotheses using enzymatic inhibition assays (e.g., HCV polymerase) to correlate substituent effects with activity .
Table 2 : Substituent Effects on Biological Activity
| Substituent (Position) | Hydrophilicity | Activity (IC₅₀, nM) | Target |
|---|---|---|---|
| Methyl (C5/C7) | Low | 12.5 | HCV Polymerase |
| Methoxy (C7) | Moderate | 45.8 | Fungal CYP51 |
Q. What insights into molecular packing and intermolecular interactions are provided by X-ray crystallography of triazolopyrimidine derivatives?
Crystallographic studies reveal:
- Hydrogen Bonding : N-H···O interactions stabilize the triazolopyrimidine core, influencing solubility and crystal morphology .
- π-π Stacking : Aromatic rings (e.g., chlorophenyl substituents) form stacked columns, enhancing thermal stability .
- Torsional Angles : Methyl groups at C5/C7 induce planarity, optimizing interactions with hydrophobic enzyme pockets .
Q. What methodological improvements have been developed to enhance the sustainability of synthesizing triazolopyrimidine derivatives?
Recent advances include:
- Catalyst Design : Use of 4,4’-trimethylenedipiperidine (TMDP) as a recyclable catalyst, reducing waste .
- Solvent-Free Reactions : Microwave-assisted synthesis minimizes solvent use and reaction time .
- Green Metrics : Atom economy >80% for one-pot syntheses; E-factors <5 for optimized routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
